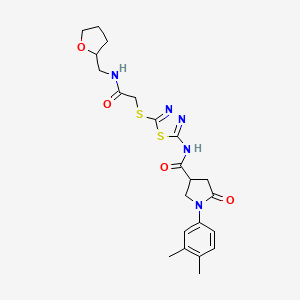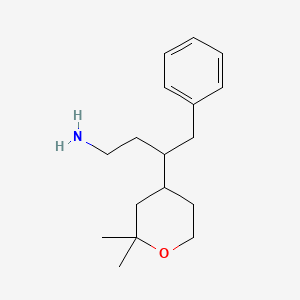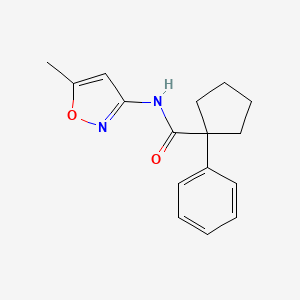![molecular formula C22H20FN5O3S B2550790 N'-(4-乙氧基苯基)-N-{2-[2-(4-氟苯基)-[1,2,4]三唑并[3,2-b][1,3]噻唑-6-基]乙基}乙二酰胺 CAS No. 894033-97-7](/img/structure/B2550790.png)
N'-(4-乙氧基苯基)-N-{2-[2-(4-氟苯基)-[1,2,4]三唑并[3,2-b][1,3]噻唑-6-基]乙基}乙二酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(4-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorophenyl group, and a triazolothiazole moiety
科学研究应用
N’-(4-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide has a wide range of scientific research applications, including:
-
Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent due to its unique structure and pharmacological properties. It may exhibit activity against various diseases, including cancer, inflammation, and infectious diseases.
-
Pharmacology: : Researchers investigate the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.
-
Material Science: : The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
-
Biology: : The compound is used in biological studies to explore its effects on cellular processes, gene expression, and protein interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide typically involves a multi-step process. One common synthetic route includes the following steps:
-
Formation of the Triazolothiazole Core: : The synthesis begins with the formation of the triazolothiazole core. This can be achieved by reacting 4-fluorophenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding thiosemicarbazide. This intermediate is then cyclized with an appropriate α-haloketone to yield the triazolothiazole core.
-
Introduction of the Ethoxyphenyl Group: : The ethoxyphenyl group is introduced through a nucleophilic substitution reaction. The triazolothiazole core is reacted with 4-ethoxyphenyl bromide in the presence of a base such as sodium hydride or potassium carbonate to form the desired product.
-
Formation of the Ethanediamide Moiety: : The final step involves the introduction of the ethanediamide moiety. This can be achieved by reacting the intermediate with ethylenediamine under appropriate conditions, such as refluxing in a suitable solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of N’-(4-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
化学反应分析
Types of Reactions
N’-(4-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. For example, the ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide, and acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted products with different nucleophiles or electrophiles.
作用机制
The mechanism of action of N’-(4-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
N’-(4-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide can be compared with other similar compounds, such as:
-
N’-(4-methoxyphenyl)-N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide: : This compound has a methoxy group instead of an ethoxy group and a chlorophenyl group instead of a fluorophenyl group. The differences in functional groups can lead to variations in chemical reactivity and biological activity.
-
N’-(4-ethoxyphenyl)-N-{2-[2-(4-bromophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide: : This compound has a bromophenyl group instead of a fluorophenyl group. The presence of a bromine atom can influence the compound’s chemical properties and interactions with biological targets.
-
N’-(4-ethoxyphenyl)-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide: : This compound has a methylphenyl group instead of a fluorophenyl group. The methyl group can affect the compound’s hydrophobicity and binding affinity to molecular targets.
The uniqueness of N’-(4-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
属性
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O3S/c1-2-31-18-9-7-16(8-10-18)25-21(30)20(29)24-12-11-17-13-32-22-26-19(27-28(17)22)14-3-5-15(23)6-4-14/h3-10,13H,2,11-12H2,1H3,(H,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUVZZMKSGCIMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-Bromo-4-(ethylsulfanyl)phenyl]methanol](/img/structure/B2550709.png)

![N-[1-(4-Fluorophenyl)-3-hydroxy-2-methylpropan-2-yl]prop-2-enamide](/img/structure/B2550713.png)

![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2550718.png)
![2-Methyl-1-({pyrido[3,4-d]pyrimidin-4-yl}amino)-3-(thiophen-3-yl)propan-2-ol](/img/structure/B2550721.png)
![1-Methyl-3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2550722.png)


![2,2,2-Trifluoro-N-[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]ethanimidoyl chloride](/img/structure/B2550726.png)
![N-(2,4-dimethoxyphenyl)-2-({6-ethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2550728.png)

![5-[(4-bromophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2550730.png)
